molecular formula C5H6BF2NO3 B2802488 3,5-Difluoropyridine-4-boronic acid hydrate CAS No. 2377606-43-2

3,5-Difluoropyridine-4-boronic acid hydrate

Cat. No. B2802488
CAS RN: 2377606-43-2
M. Wt: 176.91
InChI Key: OBPSIAAOXPAATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoropyridine-4-boronic acid hydrate (DFPB) is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is widely used as a building block in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemical Synthesis

3,5-Difluoropyridine-4-boronic acid hydrate is used in various areas of chemical synthesis . It is a key component in the creation of many complex chemical compounds due to its stability and reactivity .

Suzuki-Miyaura Cross-Coupling Reaction

This compound plays a significant role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Material Science

In the field of material science, 3,5-Difluoropyridine-4-boronic acid hydrate is used due to its unique properties . Its stability and reactivity make it a valuable component in the development of new materials .

Chromatography

3,5-Difluoropyridine-4-boronic acid hydrate is used in chromatography, a method for separating organic and inorganic compounds so that they can be analyzed and studied . Its unique properties make it a useful reagent in this process .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various chemical analyses . Its unique properties make it a valuable tool in the identification and quantification of other chemical substances .

Life Science Research

3,5-Difluoropyridine-4-boronic acid hydrate is used in life science research . Its unique properties make it a valuable tool in the study of biological systems .

Mechanism of Action

Target of Action

The primary target of 3,5-Difluoropyridine-4-boronic acid hydrate is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium . The result is the formation of a new carbon–carbon bond .

Result of Action

The result of the action of 3,5-Difluoropyridine-4-boronic acid hydrate is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules .

Action Environment

The action of 3,5-Difluoropyridine-4-boronic acid hydrate is influenced by several environmental factors. For instance, the rate of release of the active boronic acid can affect the outcome of the reaction . A slow release rate allows the boronic acid to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

properties

IUPAC Name

(3,5-difluoropyridin-4-yl)boronic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2.H2O/c7-3-1-9-2-4(8)5(3)6(10)11;/h1-2,10-11H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPSIAAOXPAATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1F)F)(O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoropyridine-4-boronic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.